
4-Bromo-2-fluoro-3-methoxyphenylboronic acid
Übersicht
Beschreibung
“4-Bromo-2-fluoro-3-methoxyphenylboronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their use in the Suzuki reaction, a type of cross-coupling reaction .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic compounds with a boron compound. The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing boronic acids .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions, which are used for the synthesis of biologically active molecules .Wissenschaftliche Forschungsanwendungen
1. Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary: This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of organic compounds, including pharmaceuticals and polymers .
- Methods of Application: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
- Results/Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
2. Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1
- Application Summary: This compound is used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1, an enzyme that plays a key role in the biosynthesis of certain hormones .
- Methods of Application: The specific methods of application would depend on the exact structure of the desired inhibitor, but would likely involve various organic synthesis techniques .
- Results/Outcomes: The outcome of this application would be the production of a new compound that can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 .
3. Synthesis of Heterobiaryls
- Application Summary: This compound can be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
- Methods of Application: The reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
- Results/Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
4. Synthesis of Antithrombotic Drugs
- Application Summary: This compound can be used in Suzuki and Still coupling reactions for the synthesis of antithrombotic drugs .
- Methods of Application: The specific methods of application would depend on the exact structure of the desired drug, but would likely involve various organic synthesis techniques .
- Results/Outcomes: The outcome of this application would be the production of a new compound that can inhibit the activity of certain enzymes involved in blood clotting .
5. Regioselective Suzuki Coupling
- Application Summary: This compound can be used as a reactant for regioselective Suzuki coupling . This is a type of reaction that is used to selectively couple certain regions of the molecule .
- Methods of Application: The specific methods of application would depend on the exact structure of the desired product, but would likely involve various organic synthesis techniques .
- Results/Outcomes: The outcome of this application would be the production of a new compound with a specific structural arrangement .
6. Preparation of Boronic Esters
- Application Summary: This compound can be used in the preparation of boronic esters . Boronic esters are important compounds in organic chemistry and are used in a variety of reactions .
- Methods of Application: The specific methods of application would depend on the exact structure of the desired ester, but would likely involve various organic synthesis techniques .
- Results/Outcomes: The outcome of this application would be the production of a new boronic ester .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJCQONZYKAVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



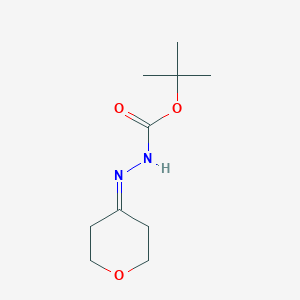
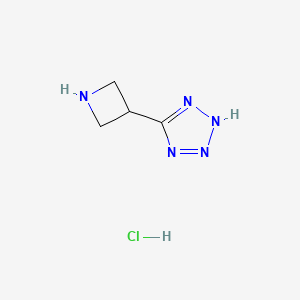
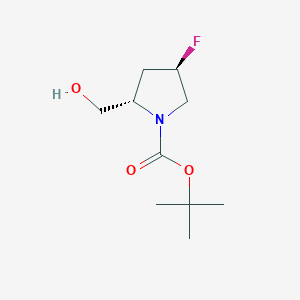
![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)
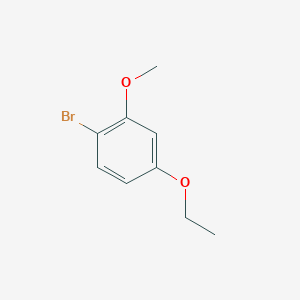
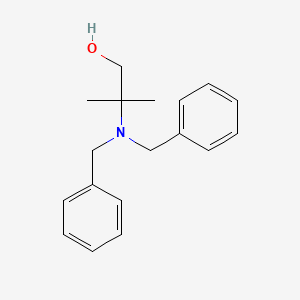

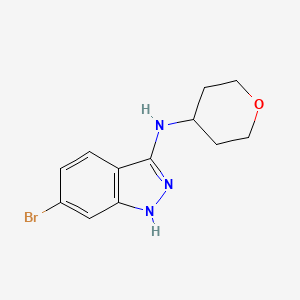
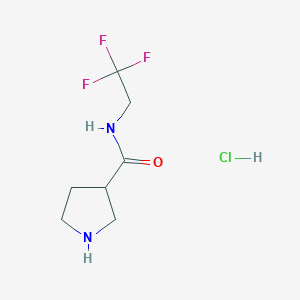
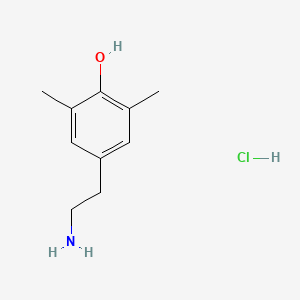
![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)
